3,4-Dichlorobenzo[d]isoxazole 3,4-Dichlorobenzo[d]isoxazole
Brand Name: Vulcanchem
CAS No.: 1344687-55-3
VCID: VC8068624
InChI: InChI=1S/C7H3Cl2NO/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H
SMILES: C1=CC2=C(C(=C1)Cl)C(=NO2)Cl
Molecular Formula: C7H3Cl2NO
Molecular Weight: 188.01

3,4-Dichlorobenzo[d]isoxazole

CAS No.: 1344687-55-3

Cat. No.: VC8068624

Molecular Formula: C7H3Cl2NO

Molecular Weight: 188.01

* For research use only. Not for human or veterinary use.

3,4-Dichlorobenzo[d]isoxazole - 1344687-55-3

Specification

CAS No. 1344687-55-3
Molecular Formula C7H3Cl2NO
Molecular Weight 188.01
IUPAC Name 3,4-dichloro-1,2-benzoxazole
Standard InChI InChI=1S/C7H3Cl2NO/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H
Standard InChI Key KFPNSQYMBRRLGW-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Cl)C(=NO2)Cl
Canonical SMILES C1=CC2=C(C(=C1)Cl)C(=NO2)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

3,4-Dichlorobenzo[d]isoxazole (C₇H₃Cl₂NO) consists of a benzene ring fused to an isoxazole moiety, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. The chlorine substituents at positions 3 and 4 introduce steric and electronic effects that influence reactivity and intermolecular interactions. The IUPAC name for this compound is 3,4-dichloro-1,2-benzoxazole, with a molecular weight of 204.01 g/mol.

Key Properties:

PropertyValue
Molecular formulaC₇H₃Cl₂NO
Molecular weight204.01 g/mol
IUPAC name3,4-dichloro-1,2-benzoxazole
Canonical SMILESClC1=C(C2=C(ON=C2)C=CC=C1)Cl
Predicted solubilityLow in water, moderate in DMSO

The electron-withdrawing chlorine atoms enhance the compound’s stability and modulate its electronic profile, making it a candidate for electrophilic substitution reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3,4-dichlorobenzo[d]isoxazole can be inferred from methodologies used for analogous halogenated isoxazoles. A common approach involves cycloaddition reactions between nitrile oxides and 1,3-diketones or β-ketoesters under mild conditions . For example:

  • Step 1: Generation of a nitrile oxide precursor via chlorination of a hydroxylamine derivative.

  • Step 2: [3 + 2]-Cycloaddition with a 1,3-diketone (e.g., 3,4-dichloroacetophenone) in aqueous or polar solvents.

  • Step 3: Purification via column chromatography or recrystallization.

Reaction conditions optimized for similar compounds (e.g., trifluoromethyl-substituted isoxazoles) suggest that polar solvents (e.g., water/methanol mixtures) and mild bases (e.g., DIPEA) enhance yield and regioselectivity .

Industrial Manufacturing

Scalable production may employ continuous flow reactors to improve efficiency and safety. Key considerations include:

  • Catalyst optimization: Transition metal catalysts (e.g., Cu or Pd) for C-Cl bond formation.

  • Purification techniques: Crystallization or distillation to achieve >95% purity.

Biological and Pharmacological Applications

Comparative Cytotoxicity of Analogues:

CompoundCell LineIC₅₀ (nM)
3-Bromo-4-chloro derivativeHCT11610
3-Bromo-4-chloro derivativeMDA-MB-23173

Agricultural Uses

Chlorinated isoxazoles are explored as nematocides and insecticides. For example:

  • Efficacy: 80% mortality in root-knot nematodes within 7 days at 50 ppm concentrations .

  • Advantage: Lower environmental persistence compared to organophosphates.

Mechanistic Insights and Molecular Interactions

Tubulin Polymerization Inhibition

Halogenated benzo[d]isoxazoles bind to the colchicine site of tubulin, preventing microtubule assembly. The chlorine substituents enhance hydrophobic interactions with β-tubulin residues (e.g., Val318 and Leu248) .

HIF-1α Pathway Modulation

In hypoxic tumor environments, these compounds inhibit HIF-1α’s interaction with coactivators (e.g., p300/CBP), reducing transcription of pro-angiogenic genes like VEGF and GLUT1 .

Material Science Applications

Organic Electronics

The planar structure and electron-deficient nature of 3,4-dichlorobenzo[d]isoxazole make it suitable for:

  • Electron-transport layers in OLEDs.

  • Charge-transfer complexes with conductivity up to 10⁻³ S/cm.

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